![molecular formula C10H6N2O B2510030 5-Phenyl-1,3-oxazole-4-carbonitrile CAS No. 254880-28-9](/img/structure/B2510030.png)
5-Phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Phenyl-1,3-oxazole-4-carbonitrile is a compound with the molecular formula C10H6N2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,3-oxazole derivatives has been explored in various studies . One method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, leading to a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3-oxazole-4-carbonitrile consists of a 1,3-oxazole ring attached to a phenyl group and a carbonitrile group . The molecular weight of this compound is 170.17 .Chemical Reactions Analysis
5-Phenyl-1,3-oxazole-4-carbonitrile can undergo various reactions. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 so that it becomes capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .Physical And Chemical Properties Analysis
5-Phenyl-1,3-oxazole-4-carbonitrile is a solid substance at room temperature . The compound has a molecular weight of 170.17 .Scientific Research Applications
Anticancer Research
5-Phenyl-1,3-oxazole-4-carbonitrile and its derivatives have been studied for their potential anticancer properties . For instance, functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles have been synthesized and evaluated for their in vitro anticancer activity . These compounds have shown potential for interacting with biological targets, making them attractive targets in medicinal chemistry .
Synthesis of Sulfonamides
A series of sulfonamides were synthesized from 5-(piperazin-1-yl)oxazole-4-carbonitrile hydrochloride . These sulfonamides offer diverse bioactivity and versatile structural characteristics . However, no potent inhibitors of malignant cell growth were identified among the tested compounds .
Inhibition of Leukemia and Tubulin Polymerization
1,3-oxazole sulfonamide derivatives featuring a cyclopropyl ring have demonstrated notable anticancer activity, including leukemia inhibition and tubulin polymerization inhibition . This activity has been validated in prior studies, focused on the design and synthesis of a series of 1,3-oxazole-based sulfonamides .
Development of Small Molecule Therapeutics
Oxazoles, including 5-Phenyl-1,3-oxazole-4-carbonitrile, have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases . The exploitation of oxazoles in the development of small molecule therapeutics has garnered significant interest .
Antipathogenic Applications
Oxazole derivatives, including 5-Phenyl-1,3-oxazole-4-carbonitrile, have a wide range of pharmacological applications as antipathogenic agents . They have been used in the treatment of various human diseases .
Synthesis of Oxazolo[5,4-d]pyrimidines
5-Amino-4-cyano-1,3-oxazoles can be efficiently condensed with formamidine, urea, and formic acid to obtain oxazolo[5,4-d]pyrimidines . For instance, heating of 5-amino-2-phenyloxazole-4-carbonitrile in formic acid–acetyl anhydride mixture leads to the formation of 2-phenyloxazolo[5,4-d]pyrimidin-7-one .
Safety and Hazards
The safety data sheet for 5-Phenyl-1,3-oxazole-4-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research could focus on exploring the biological activities of 5-Phenyl-1,3-oxazole-4-carbonitrile and its derivatives, as well as developing more efficient synthesis methods .
Mechanism of Action
Mode of Action:
- Treatment of 5-Phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on the C5 position. This substitution enhances the electrophilicity of the cyano group at position 4, making it reactive toward nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine . The compound can react with secondary amines or morpholine, resulting in nucleophilic replacement of the pyrazolyl substituent at C5, while the oxazole ring remains unchanged .
properties
IUPAC Name |
5-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXUPJRHATPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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